molecular formula C9H8ClN3 B7778841 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole

Cat. No.: B7778841
M. Wt: 193.63 g/mol
InChI Key: MHTAQIBUXBVQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. The unique structure of this compound, which includes a chloropropenyl group attached to a benzotriazole ring, imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with benzotriazole under specific conditions. One common method includes the use of hydrazine hydrate and alkali medium, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of phase-transfer catalysts and optimized reagent addition sequences can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropenyl group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfone derivatives, reduced alkenes or alkanes, and various substituted benzotriazole derivatives .

Scientific Research Applications

1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole exerts its effects involves its interaction with molecular targets and pathways. The chloropropenyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloroprop-2-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole core, which imparts specific chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile intermediates .

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-7(10)6-13-9-5-3-2-4-8(9)11-12-13/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTAQIBUXBVQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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